N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group and an imidazo[1,2-a]pyrazine core. Its molecular formula is C10H14N4O, and it has a molecular weight of 206.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable imidazo[1,2-a]pyrazine derivative. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: A structurally related compound with similar chemical properties.
7-Cyclopropyl-N1-(3-fluorobenzyl)-N6-(2-methoxybenzyl)-6-methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1,6-dicarboxamide: Another derivative with additional functional groups that may confer different biological activities.
Uniqueness
N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is unique due to its specific cyclopropyl substitution, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for exploring new chemical and biological activities .
Properties
Molecular Formula |
C10H14N4O |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide |
InChI |
InChI=1S/C10H14N4O/c15-10(13-7-1-2-7)8-9-12-4-6-14(9)5-3-11-8/h4,6-8,11H,1-3,5H2,(H,13,15) |
InChI Key |
GDHAIKKACRTXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2C3=NC=CN3CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.